3-Chloro-4-methyl-2-nitroaniline
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Overview
Description
3-Chloro-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
3-Chloro-4-methyl-2-nitroaniline is a type of aniline compound. Anilines are a class of organic compounds that are used in the manufacture of a wide variety of substances. The primary targets of anilines are often enzymes or receptors in biochemical pathways . .
Mode of Action
Anilines typically interact with their targets through direct binding or through metabolic transformation into reactive intermediates . These interactions can lead to changes in the activity of the target, which can have downstream effects on cellular processes.
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream cellular processes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant .
Result of Action
Anilines can have a variety of effects depending on their specific structure and the nature of their interaction with their targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and stability . Additionally, factors such as pH and temperature can influence its solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
The nitro group in 3-Chloro-4-methyl-2-nitroaniline has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds . The nitro group can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Cellular Effects
For instance, some nitro compounds are used as explosives due to their considerable energies and rapid rates of reactions .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound might interact with biomolecules through similar mechanisms.
Dosage Effects in Animal Models
It is known that some nitro compounds, such as TNT, have a further advantage of low shock sensitivity .
Metabolic Pathways
It is known that nitro compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that nitro compounds have high dipole moments, which could influence their transport and distribution .
Subcellular Localization
It is known that nitro compounds have a polar character, which could influence their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-2-nitroaniline typically involves the nitration of 3-chloro-4-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 3-Chloro-4-methyl-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Chloro-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
3-Chloro-4-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development and as a building block for various therapeutic agents.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
- 4-Chloro-2-nitroaniline
- 2-Chloro-4-nitroaniline
- 4-Methyl-2-nitroaniline
Comparison: 3-Chloro-4-methyl-2-nitroaniline is unique due to the specific positions of the chlorine, methyl, and nitro groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo compared to other nitroaniline derivatives. For instance, the presence of the methyl group in the para position relative to the nitro group can influence the compound’s electron density and steric hindrance, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-4-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJONCASXDNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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